molecular formula C24H14ClN3O4 B4949214 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

Cat. No. B4949214
M. Wt: 443.8 g/mol
InChI Key: RYVHXHVQDDVMNT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide, also known as NB-6, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NB-6 is a small molecule that belongs to the family of benzoxazole derivatives.

Scientific Research Applications

2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is in the field of cancer research. Several studies have shown that 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is not fully understood. However, it is believed that 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide induces apoptosis in cancer cells by activating the caspase pathway. 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been shown to have anti-inflammatory properties. 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is its high yield during synthesis. Additionally, 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been shown to have low toxicity in animal studies. However, the limitations of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide include its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the study of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide. One potential direction is the development of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide. Other potential applications of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide include its use as an anti-inflammatory agent and as an inhibitor of enzymes such as tyrosinase and acetylcholinesterase.
Conclusion:
In conclusion, 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is a synthetic compound with potential applications in various fields of science. The synthesis of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is high yielding, and the compound has been extensively studied for its anti-cancer properties. 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has also been shown to have anti-inflammatory properties and to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Further studies are needed to fully understand the mechanism of action of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide involves the reaction of 2-amino-5-nitrobenzoic acid with 2-(1-naphthyl) benzoxazole-5-carboxylic acid. The resulting compound is then treated with thionyl chloride and chloroacetyl chloride to obtain 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide. The synthesis of 2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide has been reported in several scientific journals, and the yield of the compound is high.

properties

IUPAC Name

2-chloro-N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14ClN3O4/c25-20-10-9-16(28(30)31)13-19(20)23(29)26-15-8-11-22-21(12-15)27-24(32-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVHXHVQDDVMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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